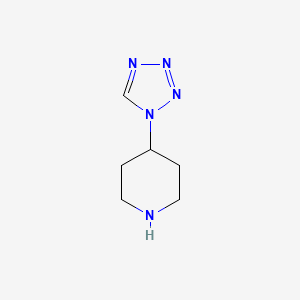

4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2089255-74-1 . Its IUPAC name is 4-((1H-tetrazol-5-yl)methyl)piperidine hydrochloride . The molecular weight of this compound is 203.67 .

Synthesis Analysis

The synthesis of 1H-1,2,3,4-tetrazole compounds has been achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .

Molecular Structure Analysis

The InChI code for “4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” is 1S/C7H13N5.ClH/c1-3-8-4-2-6(1)5-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H . This code provides a unique representation of the molecular structure.

Physical And Chemical Properties Analysis

The physical form of “4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” is a powder . It is stored at room temperature .

Applications De Recherche Scientifique

- Researchers have explored 4-(1H-Tetrazol-1-yl)piperidine derivatives for their antibacterial and antifungal properties. These compounds may serve as potential agents against microbial infections .

- Novel series of (1H-tetrazol-1-yl) pyridine derivatives have been synthesized and characterized. Their pharmacological evaluation includes assessing anti-inflammatory, analgesic, antioxidant, and antibacterial activities .

- Molecular docking studies use tetrazole derivatives to predict binding interactions with specific proteins. This approach aids in drug design and understanding ligand-receptor interactions .

Antibacterial and Antifungal Agents

Pharmacological Evaluation

Molecular Docking and Drug Design

Safety and Hazards

The safety information for “4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mécanisme D'action

Target of Action

A structurally similar compound, 4- (benzhydryloxy)-1- [3- (1h-tetraazol-5-yl)propyl]piperidine, has been reported to interact with the hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have hormone-like effects in the body.

Mode of Action

Tetrazole derivatives are known to act as bioisosteric substitutes for carboxylic acid fragments . This suggests that 4-(1H-Tetrazol-1-yl)piperidine might interact with its targets in a similar manner to carboxylic acids, potentially forming hydrogen bonds and influencing the activity of the target molecule.

Biochemical Pathways

Given the potential interaction with hematopoietic prostaglandin d synthase, it could be inferred that the compound may influence the prostaglandin synthesis pathway .

Result of Action

Given its potential interaction with hematopoietic prostaglandin d synthase, it could be inferred that the compound may influence the production of prostaglandins and thereby affect various physiological processes regulated by these molecules .

Propriétés

IUPAC Name |

4-(tetrazol-1-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQPNOLGWGPSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653991 |

Source

|

| Record name | 4-(1H-Tetrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Tetrazol-1-yl)piperidine | |

CAS RN |

690261-90-6 |

Source

|

| Record name | 4-(1H-Tetrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.